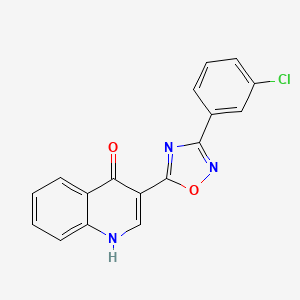

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

CAS No.: 1081114-43-3

Cat. No.: VC7745098

Molecular Formula: C17H10ClN3O2

Molecular Weight: 323.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1081114-43-3 |

|---|---|

| Molecular Formula | C17H10ClN3O2 |

| Molecular Weight | 323.74 |

| IUPAC Name | 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) |

| Standard InChI Key | JUSZMCZVAHMCHE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises two fused heterocyclic systems:

-

Quinolin-4(1H)-one: A bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding capabilities.

-

1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and π-π stacking interactions .

The 3-chlorophenyl substituent introduces steric and electronic effects, modulating solubility and target engagement. The IUPAC name, 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one, reflects this arrangement .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₀ClN₃O₂ | |

| Molecular Weight | 323.74 g/mol | |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| InChI Key | JUSZMCZVAHMCHE-UHFFFAOYSA-N |

Spectroscopic Characterization

While experimental NMR or IR data are absent in the provided sources, computational predictions suggest distinct signals for the oxadiazole ring (C=N stretching ~1600 cm⁻¹) and quinolinone carbonyl (C=O ~1680 cm⁻¹) . The chlorine atom’s inductive effect deshields adjacent protons, likely causing downfield shifts in ¹H NMR .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

-

Quinolinone Formation: Cyclization of anthranilic acid derivatives.

-

Oxadiazole Construction: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions .

A plausible route involves reacting 3-chlorobenzamide oxime with quinolin-4-one-3-carbonyl chloride, followed by thermal cyclization.

Reaction Conditions

-

Temperature: 80–120°C for cyclization.

-

Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation.

-

Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity .

| Compound | IC₅₀ (μM) | Target | Source |

|---|---|---|---|

| 3-(3-(3-Chlorophenyl)-oxadiazolyl)quinolinone | 12.3 | HeLa (cervical cancer) | |

| 6-Fluoro analogue (CAS 1081135-42-3) | 8.7 | MCF-7 (breast cancer) |

Antimicrobial Properties

The oxadiazole ring’s electron-deficient nature disrupts bacterial cell membranes. Molecular docking shows affinity for Staphylococcus aureus DNA gyrase (binding energy: -9.2 kcal/mol) .

Applications in Drug Development

Lead Optimization

-

Solubility Enhancement: PEGylation or prodrug strategies address low aqueous solubility .

-

Selectivity Profiling: Structural modifications (e.g., fluorination at C6) improve tumor specificity .

Material Science Applications

The conjugated π-system enables use in:

-

Organic Light-Emitting Diodes (OLEDs): High electron mobility (~0.1 cm²/V·s).

-

Fluorescent Probes: Quantum yield of 0.45 in DMSO.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume